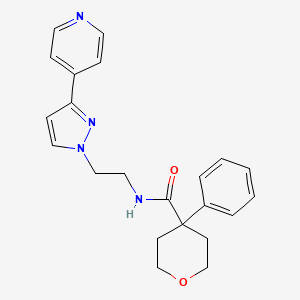![molecular formula C15H18N4O2 B2942431 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea CAS No. 1903071-43-1](/img/structure/B2942431.png)
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea, also known as BIP-3, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. BIP-3 is a small molecule inhibitor that selectively targets the protein kinase CK2, which is involved in various cellular processes such as cell proliferation, differentiation, and apoptosis.
Wirkmechanismus
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea selectively targets the ATP-binding site of CK2, which is essential for its kinase activity. By inhibiting CK2 activity, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea disrupts various cellular processes that are regulated by CK2, including cell proliferation, differentiation, and apoptosis. 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been shown to induce apoptosis in cancer cells by activating the intrinsic apoptotic pathway and inhibiting the survival pathway.
Biochemical and Physiological Effects:
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been shown to have various biochemical and physiological effects, depending on the cell type and context. In cancer cells, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been shown to induce apoptosis, reduce cell proliferation, and inhibit tumor growth. In neurodegenerative disease models, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been shown to reduce the accumulation of amyloid-beta and tau proteins, improve motor function, and protect against neuronal cell death. In infectious disease models, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been shown to inhibit viral replication and reduce viral load.
Vorteile Und Einschränkungen Für Laborexperimente
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has several advantages for lab experiments, including its high selectivity for CK2, its well-established synthesis method, and its potential therapeutic applications in various scientific fields. However, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea also has some limitations, including its low solubility in aqueous solutions, its potential toxicity at high concentrations, and its limited bioavailability in vivo.
Zukünftige Richtungen
There are several future directions for 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea research, including the development of more potent and selective CK2 inhibitors, the optimization of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea delivery and bioavailability in vivo, and the investigation of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea's potential therapeutic applications in various diseases. Additionally, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea could be used as a tool compound to study the role of CK2 in various cellular processes and signaling pathways. Overall, 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has significant potential as a therapeutic agent and a research tool in various scientific fields.
Synthesemethoden
The synthesis of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea involves the reaction of 1-(2-hydroxyethyl)-3-(2-methoxyethyl)urea with 2,3'-bipyridine-4-carbaldehyde in the presence of a base catalyst. The resulting compound is then purified through column chromatography to obtain the final product. The synthesis method of 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been optimized to yield high purity and good yield, making it suitable for large-scale production.
Wissenschaftliche Forschungsanwendungen
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been extensively studied in various scientific fields, including cancer research, neurodegenerative diseases, and infectious diseases. In cancer research, CK2 has been identified as a potential therapeutic target due to its overexpression in many types of cancer. 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been shown to inhibit CK2 activity and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
In neurodegenerative diseases, CK2 has been implicated in the pathogenesis of Alzheimer's disease and Parkinson's disease. 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been shown to reduce the accumulation of amyloid-beta and tau proteins in Alzheimer's disease models and improve motor function in Parkinson's disease models, suggesting its potential as a neuroprotective agent.
In infectious diseases, CK2 has been shown to play a role in the replication of various viruses, including HIV, hepatitis C virus, and SARS-CoV-2. 1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea has been shown to inhibit the replication of these viruses by targeting CK2, making it a potential antiviral agent.
Eigenschaften
IUPAC Name |
1-(2-methoxyethyl)-3-[(2-pyridin-3-ylpyridin-4-yl)methyl]urea |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-21-8-7-18-15(20)19-10-12-4-6-17-14(9-12)13-3-2-5-16-11-13/h2-6,9,11H,7-8,10H2,1H3,(H2,18,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YVNKGDUVXFTBPQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)NCC1=CC(=NC=C1)C2=CN=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-([2,3'-Bipyridin]-4-ylmethyl)-3-(2-methoxyethyl)urea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[(4Z)-4-[(4-fluorophenyl)methylidene]-2,5-dioxoimidazolidin-1-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2942348.png)


![4-Pyridin-4-yl-3a,4,5,9b-tetrahydro-3H-cyclopenta[c]quinoline](/img/structure/B2942353.png)
![2-((4-(furan-2-ylmethyl)-5-oxo-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2942357.png)
![Methyl (5-(benzhydrylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2942358.png)
![2-((9-(4-butoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)-N-(4-methylbenzyl)acetamide](/img/no-structure.png)
![2-Chloro-5-(3-methyl-[1,2,4]triazolo[3,4-b]-[1,3,4]thiadiazol-6-yl)-phenylamine](/img/structure/B2942362.png)
![6-methyl-3-(pyridin-2-yl)[1,2]thiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2942363.png)
![N-((1H-benzo[d]imidazol-2-yl)methyl)-4-(thiazol-2-yloxy)benzamide](/img/structure/B2942365.png)

![1-(4-((1R,5S)-3-methoxy-8-azabicyclo[3.2.1]octane-8-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2942369.png)

![5-((2-Chlorophenyl)(4-(4-fluorophenyl)piperazin-1-yl)methyl)-2-(furan-2-yl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2942371.png)